1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
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Overview
Description
1-(5-Methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of an oxazole ring and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting benzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form benzoxime. This intermediate is then chlorinated with chlorine to produce benzoxime chloride.
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-Methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the tetrahydroquinoline ring can enhance its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Oxacillin: A beta-lactam antibiotic with a similar oxazole ring structure.
Nafcillin: Another beta-lactam antibiotic with structural similarities to oxacillin.
Cloxacillin: A beta-lactam antibiotic with a similar mechanism of action.
Uniqueness: 1-(5-Methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of an oxazole ring and a tetrahydroquinoline structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for various scientific applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-18(19(21-24-14)16-9-3-2-4-10-16)20(23)22-13-7-11-15-8-5-6-12-17(15)22/h2-6,8-10,12H,7,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWEIZZKNTXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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